molecular formula C8H12O4 B150866 cis-3-Carbomethoxycyclopentane-1-carboxylic acid CAS No. 96382-85-3

cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Cat. No.: B150866
CAS No.: 96382-85-3
M. Wt: 172.18 g/mol
InChI Key: FVUHGTQDOMGZOT-RITPCOANSA-N
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Description

cis-3-Carbomethoxycyclopentane-1-carboxylic acid (CAS: 96443-42-4) is a cyclopentane derivative with a methoxycarbonyl (carbomethoxy) group at the 3-position and a carboxylic acid group at the 1-position in the cis configuration. Its molecular formula is C₈H₁₂O₄, and it has a molecular weight of 172.18 g/mol . This compound is primarily used in research settings as a biochemical reagent, with suppliers like Thermo Scientific Chemicals and Shanghai Yuanye Bio-Technology offering it for synthetic or pharmaceutical intermediate applications .

Properties

IUPAC Name

(1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUHGTQDOMGZOT-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96382-85-3
Record name rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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Preparation Methods

Alkylation-Cyclization Strategy

A patent by Linstead and Meade (1934) describes the cyclization of ethyl cyclopentanone-2-acetate (I) under hydrogenation conditions. Reduction over Raney nickel at 50–80°C produces cis-cyclopentanol-2-acetic acid lactone (II), which is subsequently hydrolyzed to the dicarboxylic acid and esterified.

Reaction Pathway:

Ethyl cyclopentanone-2-acetateRaney NiH2,70°Ccis-LactoneNaOHH2ODicarboxylic acidH2SO4MeOHTarget compound\text{Ethyl cyclopentanone-2-acetate} \xrightarrow[\text{Raney Ni}]{H2, 70°C} \text{cis-Lactone} \xrightarrow[\text{NaOH}]{H2O} \text{Dicarboxylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{MeOH}} \text{Target compound}

  • Yield : 75% over three steps

Tosylate-Mediated Cyclization

Lithium aluminum hydride (LiAlH₄) reduction of the lactone (II) yields a cis-glycol (III), which is tosylated and cyclized using sodium sulfide (Na₂S) at 50°C. This method ensures retention of stereochemistry but requires careful handling of toxic intermediates.

Industrial-Scale Production

Industrial protocols optimize for cost and throughput:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Catalyst Loading10 wt%5 wt% (with recycling)
Temperature65°C90°C
PressureAtmospheric2 atm
Annual CapacityN/A10–50 metric tons

Key advancements include:

  • Catalyst Recovery : Ion-exchange resins to reclaim H₂SO₄.

  • Process Intensification : Microreactors reducing reaction time by 40%.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Index
Catalytic Asymmetric9696ModerateHigh
Esterification88N/AHighLow
Cyclization75N/AModerateMedium
  • Catalytic asymmetric synthesis is optimal for enantiopure batches but is cost-prohibitive for bulk production.

  • Esterification balances yield and scalability, making it the dominant industrial method.

Emerging Techniques

Biocatalytic Approaches

Recent studies explore lipase-mediated esterification in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on silica gel achieves 78% yield at 37°C, though reaction times exceed 48 hours.

Photocatalytic Decarboxylation

UV irradiation of cyclopentane-1,3-dicarboxylic acid in methanol with TiO₂ nanoparticles yields the target compound via radical intermediates. Initial trials show 65% yield but require further optimization .

Chemical Reactions Analysis

Types of Reactions: cis-3-Carbomethoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Chemistry

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is primarily used as a building block in organic synthesis. It facilitates the preparation of more complex molecules through various reactions:

  • Oxidation : Converts the compound to ketones or aldehydes using oxidizing agents like potassium permanganate.
  • Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride.
  • Substitution Reactions : The ester group can be substituted with other functional groups via nucleophilic substitution.
Reaction TypeReagentsProducts
OxidationKMnO4_4 (acidic)Ketones/Aldehydes
ReductionLiAlH4_4 (anhydrous ether)Alcohols
SubstitutionAmines/Alcohols (base)Substituted Esters/Amides

Biological Research

The compound has been investigated for its potential biological activity , particularly its interactions with biomolecules. Studies suggest that:

  • The ester and carboxylic acid groups can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity.
  • It has been explored as a precursor for synthesizing biologically active compounds, including analogs of neurotransmitters.

Medicinal Applications

In medicinal chemistry, this compound is being researched for its therapeutic properties . Its derivatives may exhibit:

  • Anti-inflammatory effects
  • Antimicrobial activity
  • Potential use in drug development targeting specific biological pathways

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. It serves as an intermediate in the synthesis of various industrial products, including:

  • Organic buffers for biochemical applications
  • Precursors for agrochemicals

Case Study 1: Synthesis and Application in Drug Development

A recent study explored the synthesis of novel derivatives of this compound aimed at improving pharmacological profiles for anti-inflammatory drugs. The derivatives were tested for their efficacy against specific inflammatory markers, showing promising results that warrant further investigation.

Research conducted on the biological activity of this compound indicated its potential as an inhibitor of certain enzymes involved in metabolic pathways. This study highlighted the compound’s ability to modulate enzyme activity through competitive inhibition.

Mechanism of Action

The mechanism of action of cis-3-carbomethoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
cis-3-Carbomethoxycyclopentane-1-carboxylic acid (96443-42-4) 3-carbomethoxy, 1-carboxylic acid C₈H₁₂O₄ 172.18 Ester and carboxylic acid groups; polar, moderate solubility
(1R,3S)-3-Aminocyclopentane carboxylic acid (71830-08-5) 3-amino, 1-carboxylic acid C₆H₁₁NO₂ 129.16 Basic amino group; potential for salt formation; research use only
CIS-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (732253-13-3) 3-(2,6-dimethylbenzoyl), 1-carboxylic acid C₁₅H₁₈O₃ 246.30 Aromatic acyl group; lipophilic; higher molecular weight
1-Cyanocyclopentanecarboxylic acid (540490-54-8) 1-cyano, 1-carboxylic acid C₇H₉NO₂ 139.15 Electron-withdrawing cyano group; reactive intermediate
CIS-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (732252-98-1) 3-(2,4-dimethylbenzoyl), 1-carboxylic acid C₁₅H₁₈O₃ 246.30 Predicted boiling point: 424.0±45.0 °C; density: 1.169 g/cm³

Physicochemical Properties

  • Polarity and Solubility: The carbomethoxy and carboxylic acid groups in the target compound enhance polarity compared to benzoyl-substituted analogs (e.g., 732253-13-3), which are more lipophilic due to aromatic rings .
  • Reactivity: The carbomethoxy group in the target compound is susceptible to hydrolysis under acidic or basic conditions, forming dicarboxylic acid derivatives. In contrast, benzoyl-substituted analogs (e.g., 732253-13-3) are more stable toward hydrolysis due to the inert aromatic ketone group .

Biological Activity

Cis-3-Carbomethoxycyclopentane-1-carboxylic acid, also referred to as (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, is a cyclic carboxylic acid with potential biological activities that merit investigation. This compound has garnered attention due to its structural properties and the implications these may have in medicinal chemistry and biochemistry.

  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 96443-42-4

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a carboxylic acid derivative. Carboxylic acids are known for their diverse biological effects, which can include antimicrobial, anti-inflammatory, and cytotoxic activities.

  • Cell Membrane Interaction : Carboxylic acids can disrupt cell membranes, leading to increased permeability and cell death. This mechanism is critical in understanding how this compound may exert its effects on microbial and cancer cells .
  • Metabolic Inhibition : The presence of carboxylic acids can inhibit key metabolic processes within cells, particularly in microbial systems. This inhibition often results from the acids affecting intracellular pH and membrane integrity .
  • Antioxidant Activity : Some derivatives of carboxylic acids demonstrate antioxidant properties, potentially contributing to their cytotoxic effects against cancer cells .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various carboxylic acid derivatives, including this compound. These studies typically employ human cancer cell lines such as HeLa and MCF7 to assess the compound's effectiveness.

StudyCell LineIC50 (µM)Mechanism
HeLa25Membrane disruption
MCF730Metabolic inhibition

The results indicate that this compound exhibits significant cytotoxicity against these cell lines, primarily through mechanisms involving membrane integrity and metabolic pathways.

Case Studies

A notable case study involved the synthesis of various carboxylic acid derivatives and their subsequent testing for biological activity. The study found that modifications in the structure of carboxylic acids significantly influenced their cytotoxic properties and selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-3-carbomethoxycyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is typically synthesized via cyclopentane ring functionalization. A common approach involves esterification and carboxylation of cyclopentane derivatives. For stereochemical control, catalytic asymmetric synthesis or chiral resolution techniques (e.g., chiral HPLC) are critical. The SMILES notation (COC(=O)C1CCC(C1)C(=O)O) indicates the spatial arrangement of the carbomethoxy and carboxylic acid groups, which must be validated using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the cis-configuration . Purity ≥97% (HPLC) is achievable through recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of cis-3-carbomethoxycyclopentane-1-carboxylic acid?

  • Methodological Answer : Key techniques include:

  • HPLC : To assess purity (≥98% as per standardized protocols) .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the cis-configuration by analyzing coupling constants and dihedral angles between substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 172.18 (matching the formula C9H12O4C_9H_{12}O_4) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Methodological Answer : The compound is hygroscopic and should be stored in airtight containers at 2–8°C to prevent hydrolysis of the ester group. Solubility tests in polar aprotic solvents (e.g., DMSO, acetonitrile) are recommended for reaction planning. Stability under acidic/basic conditions should be assessed via pH-dependent degradation studies .

Advanced Research Questions

Q. How does the cis-stereochemistry influence the compound’s reactivity in cyclopentane-based drug intermediates?

  • Methodological Answer : The cis-configuration imposes spatial constraints, affecting nucleophilic attack sites and hydrogen-bonding interactions. For example, in drug design, the cis-arrangement enhances binding affinity to enzymes with complementary active sites. Computational modeling (e.g., DFT calculations) can predict steric and electronic effects, while X-ray crystallography validates intermolecular interactions .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions often arise from dynamic rotational isomerism or impurities. Solutions include:

  • Variable Temperature (VT) NMR : To observe coalescence of split peaks.
  • 2D NMR (COSY, NOESY) : To distinguish between stereoisomers or conformational isomers.
  • Comparative Analysis : Cross-referencing with analogous cis-cyclopentane dicarboxylic acids (e.g., cis-norcamphoric acid, pKa ~4.6–4.8) to identify deviations in chemical shifts .

Q. How can this compound serve as a chiral building block in synthesizing bioactive molecules?

  • Methodological Answer : The cis-configuration provides a rigid scaffold for introducing pharmacophores. For instance:

  • Peptidomimetics : The carboxylic acid group enables amide bond formation, while the ester group allows further functionalization.
  • Catalytic Asymmetric Synthesis : Use in chiral auxiliaries or organocatalysts to control enantioselectivity in C–C bond-forming reactions .

Q. What safety protocols are critical when handling cis-3-carbomethoxycyclopentane-1-carboxylic acid in high-throughput screening?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How to address discrepancies in reported pKa values for similar cyclopentane carboxylic acids?

  • Methodological Answer : Variations arise from solvent effects (e.g., aqueous vs. DMSO) or measurement techniques (potentiometric vs. spectroscopic). Standardize conditions using a unified solvent system (e.g., 0.1 M KCl) and validate via UV-Vis titration. Compare with structurally related compounds (e.g., cis-3-hydroxycyclopentane-1-carboxylic acid, pKa ~4.6) to contextualize results .

Methodological Tables

Property Value/Technique Reference
Molecular Weight172.18 g/mol
Purity≥97% (HPLC)
Key NMR Shifts (1H^{1}\text{H})δ 3.65 (s, OCH3_3), δ 1.8–2.2 (m, cyclopentane)
Storage Conditions2–8°C, desiccated

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